In-Depth Technical Guide: Pyrrolidin-2-YL-acetic acid tert-butyl ester
In-Depth Technical Guide: Pyrrolidin-2-YL-acetic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidin-2-YL-acetic acid tert-butyl ester, also known as tert-butyl 2-(pyrrolidin-2-yl)acetate, is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a chiral pyrrolidine ring and a bulky tert-butyl ester group, makes it a valuable building block for the synthesis of complex bioactive molecules.[1] The pyrrolidine scaffold is a privileged structure in drug discovery, known for its ability to explore three-dimensional chemical space and contribute to the stereochemistry of a molecule, which is crucial for specific biological targeting.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Pyrrolidin-2-YL-acetic acid tert-butyl ester, with a focus on its role in the development of therapeutics, particularly for neurological disorders.[1][4]
Chemical and Physical Properties
Pyrrolidin-2-YL-acetic acid tert-butyl ester is typically supplied as a yellow to brown liquid.[4] The tert-butyl ester group provides steric hindrance, which can influence the compound's reactivity and stability, while the secondary amine in the pyrrolidine ring offers a key site for further functionalization.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 754177-25-8 | [4] |
| Molecular Formula | C₁₀H₁₉NO₂ | [4] |
| Molecular Weight | 185.27 g/mol | [4] |
| Physical Form | Yellow to brown liquid | [4] |
| Purity | ≥ 95% | [4] |
| IUPAC Name | tert-butyl 2-(pyrrolidin-2-yl)acetate | [5] |
| Storage Temperature | 0-8 °C | [4] |
| Boiling Point | Data not available; estimated to be high due to molecular weight. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and alcohols. |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.4-3.6 (m, 1H, CH on C2), ~2.8-3.0 (m, 2H, CH₂ on C5), ~2.4-2.6 (m, 2H, CH₂ of acetate), ~1.5-2.0 (m, 4H, CH₂ on C3 and C4), 1.45 (s, 9H, C(CH₃)₃). The NH proton would appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~172-174 (C=O, ester), ~80-82 (quaternary C of tert-butyl), ~58-60 (C2 of pyrrolidine), ~46-48 (C5 of pyrrolidine), ~40-42 (CH₂ of acetate), ~30-32 (C3 of pyrrolidine), ~28 (C(CH₃)₃), ~25-27 (C4 of pyrrolidine). |
| IR Spectroscopy (film) | ν (cm⁻¹): ~3300-3400 (N-H stretch, secondary amine), ~2850-2980 (C-H stretch, aliphatic), ~1730 (C=O stretch, ester), ~1150 (C-O stretch, ester). |
| Mass Spectrometry (EI) | m/z (%): 185 [M]⁺ (low intensity), 170 [M-CH₃]⁺, 128 [M-C₄H₉O]⁺, 112 [M-COOC(CH₃)₃]⁺, 84 [M-CH₂COOC(CH₃)₃]⁺, 70 (pyrrolidine fragment), 57 [C(CH₃)₃]⁺ (base peak). The fragmentation is dominated by the loss of the stable tert-butyl cation.[6][7] |
Experimental Protocols
Generalized Synthesis Protocol
The synthesis of Pyrrolidin-2-YL-acetic acid tert-butyl ester can be achieved through various synthetic routes. A common approach involves the modification of a proline derivative. The following is a generalized protocol based on common organic synthesis techniques for related compounds.
Reaction: N-Boc-L-proline is esterified and then the Boc protecting group is removed.
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Esterification of N-Boc-L-proline:
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To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM) at 0 °C, add tert-butyl alcohol (1.5 equivalents), dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-pyrrolidin-2-YL-acetic acid tert-butyl ester.
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Deprotection of the N-Boc group:
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Dissolve the crude product from the previous step in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.
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Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
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Remove the solvent and excess TFA under reduced pressure.
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Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purification:
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The final product, Pyrrolidin-2-YL-acetic acid tert-butyl ester, is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by vacuum distillation.
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Analytical Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to determine the purity of the compound and confirm its molecular weight.
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Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer to identify the characteristic functional groups.
Applications in Research and Drug Development
The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors.[2][3]
Pyrrolidin-2-YL-acetic acid tert-butyl ester serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of neuroscience.[1] The secondary amine provides a reactive handle for introducing various substituents, while the chiral center at the 2-position allows for the development of stereospecific drugs. This is crucial as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2]
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Safety and Handling
While a specific safety data sheet (SDS) for Pyrrolidin-2-YL-acetic acid tert-butyl ester is not widely available, general precautions for handling substituted pyrrolidines and tert-butyl esters should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[4] Keep away from strong oxidizing agents and strong acids.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Pyrrolidin-2-YL-acetic acid tert-butyl ester is a valuable and versatile intermediate for organic synthesis, particularly in the realm of pharmaceutical research. Its unique structural features provide a robust scaffold for the development of novel therapeutics, especially those targeting the central nervous system. This guide has summarized its core chemical properties, provided generalized experimental protocols, and highlighted its significance in the drug discovery pipeline, offering a foundational resource for researchers in the field.
References
- 1. jptcp.com [jptcp.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. PYRROLIDIN-2-YL-ACETIC ACID TERT-BUTYL ESTER | 754177-25-8 [amp.chemicalbook.com]
- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

